Methyl tetradec-5-enoate
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Overview
Description
Methyl tetradec-5-enoate, also known as methyl (Z)-tetradec-5-enoate, is an organic compound with the molecular formula C15H28O2. It is a methyl ester of tetradecenoic acid, featuring a double bond between the fifth and sixth carbon atoms in the chain. This compound is primarily used in the production of pheromones for pest control and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl tetradec-5-enoate can be synthesized through several methods. One common approach involves the coupling of 1-decyne with 1-bromo-3-chloropropane via the Wittig reaction. The resulting product, 1-chloro-4-tridecyne, undergoes a Grignard reaction with methyl chloroformate to yield methyl tetradec-5-ynoate. This intermediate is then reduced using Lindlar catalyst to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of oleaginous yeast, such as Yarrowia lipolytica. The yeast is metabolically engineered to enhance pheromone biosynthesis by reducing fatty alcohol degradation and downregulating storage lipid accumulation.
Chemical Reactions Analysis
Types of Reactions: Methyl tetradec-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the double bond can yield saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated esters.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Methyl tetradec-5-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of pheromone biosynthesis and insect behavior.
Medicine: Research has shown its potential anti-inflammatory and analgesic properties.
Industry: It is employed in the production of sex pheromones for pest control, offering an alternative to traditional insecticides.
Mechanism of Action
The mechanism of action of methyl tetradec-5-enoate involves its interaction with specific molecular targets, such as receptors in insects. In pest control, the compound mimics natural pheromones, attracting male insects to traps. This disrupts mating and reduces pest populations. The molecular pathways involved include the activation of olfactory receptors and subsequent behavioral responses in insects.
Comparison with Similar Compounds
Methyl tetradec-5-enoate is unique due to its specific structure and applications. Similar compounds include:
Methyl (Z)-tetradec-5-enoate: A stereoisomer with a different configuration of the double bond.
2-(E)-Nonen-1-ol: Another pheromone used as a male attractant for chafers.
(R,Z)-5-(-)-(oct-1-enyl)oxacyclopentan-2-one: A pheromone component identified in other insect species.
These compounds share similar applications in pest control but differ in their chemical structures and specific target species.
Properties
IUPAC Name |
methyl tetradec-5-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-11H,3-9,12-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFYJSDEQGSUTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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